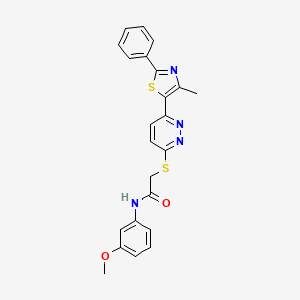
4-Aminobutane-2-thiol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Aminobutane-2-thiol hydrochloride is a chemical compound with the empirical formula C4H10ClNO . It is a product available for scientific research .
Molecular Structure Analysis
The molecular weight of 4-Aminobutane-2-thiol hydrochloride is 141.66 . The InChI code for this compound is 1S/C4H11NS.ClH/c1-4(6)2-3-5;/h4,6H,2-3,5H2,1H3;1H .Physical And Chemical Properties Analysis
The melting point of 4-Aminobutane-2-thiol hydrochloride is between 140-142 degrees Celsius . The compound has a molecular weight of 141.66 .Scientific Research Applications
Analytical Chemistry and Aroma Analysis
4-Aminobutane-2-thiol hydrochloride plays a role in analytical methods for determining volatile compounds, particularly in the food and beverage industry. For instance, it's used in the analysis of volatile thiols that contribute to the characteristic aroma of wines made from Vitis vinifera L. Cv. Sauvignon blanc. The method involves the purification of volatile thiols from a dichloromethane extract of Sauvignon blanc wine, highlighting its application in enhancing the understanding of wine aroma profiles (Tominaga, Murat, & Dubourdieu, 1998).
Pharmaceutical Synthesis
In pharmaceutical research, 4-Aminobutane-2-thiol hydrochloride serves as a precursor or intermediate in the synthesis of various compounds. An example includes its role in the improved synthesis of 4-aminobutanenitrile, a critical intermediate for neurological disorder therapeutics. This process involves a Co(II) catalyzed reduction, highlighting its importance in the development of treatments for Parkinson’s and Alzheimer’s diseases (Capon, Avery, Purdey, & Abell, 2020).
Food and Beverage Industry
Beyond analytical chemistry, 4-Aminobutane-2-thiol hydrochloride has applications in studying the occurrence of polyfunctional thiols in fresh lager beers. Research indicates its role in identifying thiols absent from wort but present in beer, suggesting a key role of yeast-excreted H2S. This has implications for understanding flavor development in beer production (Vermeulen, Lejeune, Tran, & Collin, 2006).
Biomedical Applications
In the biomedical field, 4-Aminobutane-2-thiol hydrochloride is used in the derivatization of pharmaceutical amines for chiral separation. This process is crucial for enantiospecific drug analysis, especially for non-amino-acid primary amines. The method's simplicity and high sensitivity make it valuable for pharmaceutical analysis and quality control (Desai & Gal, 1993).
properties
IUPAC Name |
4-aminobutane-2-thiol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS.ClH/c1-4(6)2-3-5;/h4,6H,2-3,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMERDCNACHETAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)S.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobutane-2-thiol hydrochloride | |
CAS RN |
870-66-6 |
Source


|
| Record name | 4-aminobutane-2-thiol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2800546.png)
![N-(4-ethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2800548.png)

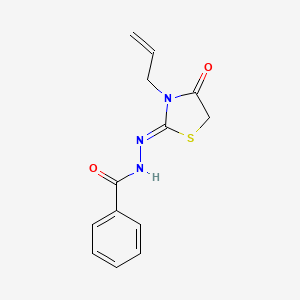
![3-(Benzo[d][1,3]dioxol-5-yl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea](/img/structure/B2800552.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2800553.png)
![3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine](/img/structure/B2800554.png)
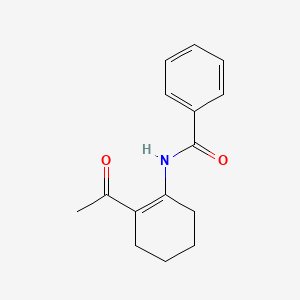
![N-(2,6-difluorophenyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2800558.png)
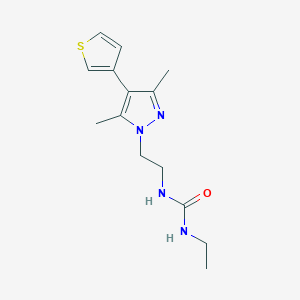
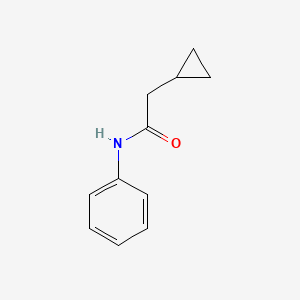
![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2,6-dimethylphenyl)acetamide](/img/no-structure.png)
![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2800566.png)
